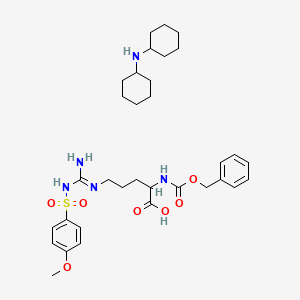
Z-Arg(mbs)-OH.dcha
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-Arg(Mbs)-OH DCHA, also known as Z-Arg(Mbs)-OH dicyclohexylamine salt, is a synthetic compound used primarily in biochemical research. It is a derivative of arginine, an amino acid, and is often utilized in enzymatic assays and studies involving proteolytic enzymes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Z-Arg(Mbs)-OH DCHA typically involves the protection of the arginine amino group with a benzyloxycarbonyl (Z) group. The Mbs (4-methoxybenzenesulfonyl) group is then introduced to protect the guanidino group of arginine. The final product is obtained by reacting the protected arginine with dicyclohexylamine to form the dicyclohexylamine salt. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of Z-Arg(Mbs)-OH DCHA follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale reactors to ensure consistent quality and yield. Purification steps such as crystallization and chromatography are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Z-Arg(Mbs)-OH DCHA undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to remove the protecting groups, yielding free arginine.
Substitution: The Mbs group can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical biochemical applications.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used to hydrolyze the protecting groups.
Substitution: Reagents such as thiols or amines can be used to substitute the Mbs group.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions include free arginine, substituted arginine derivatives, and oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Z-Arg(Mbs)-OH DCHA is widely used in scientific research, particularly in the following fields:
Wirkmechanismus
The mechanism of action of Z-Arg(Mbs)-OH DCHA involves its interaction with proteolytic enzymes. The compound acts as a substrate for these enzymes, allowing researchers to study enzyme kinetics and inhibition. The Mbs group provides a specific site for enzyme binding, while the Z group protects the amino group of arginine, ensuring selective interaction with the enzyme .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Z-Arg-Arg-AMC: Another substrate used in enzymatic assays, but with different protecting groups.
Z-Arg-Arg-NHMec: Similar in structure but used for different types of enzymatic studies.
Uniqueness
Z-Arg(Mbs)-OH DCHA is unique due to its specific protecting groups, which provide selective interaction with proteolytic enzymes. This makes it particularly useful in studies involving enzyme kinetics and inhibition, where precise control over substrate-enzyme interactions is required .
Eigenschaften
Molekularformel |
C33H49N5O7S |
|---|---|
Molekulargewicht |
659.8 g/mol |
IUPAC-Name |
5-[[amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C21H26N4O7S.C12H23N/c1-31-16-9-11-17(12-10-16)33(29,30)25-20(22)23-13-5-8-18(19(26)27)24-21(28)32-14-15-6-3-2-4-7-15;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-4,6-7,9-12,18H,5,8,13-14H2,1H3,(H,24,28)(H,26,27)(H3,22,23,25);11-13H,1-10H2 |
InChI-Schlüssel |
YIFJUFKMGZAOPA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2)N.C1CCC(CC1)NC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


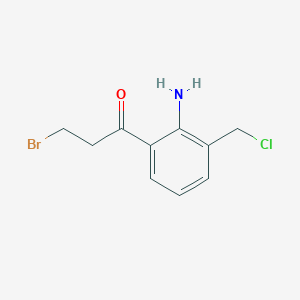
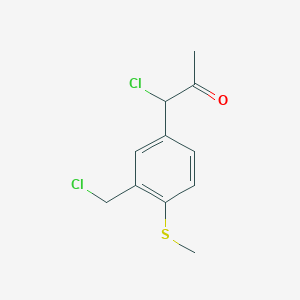
![Methyl 2-(9-methoxy-6-oxo-3,4,5,6-tetrahydro-2H-benzo[b]oxocin-5-yl)-2-oxoacetate](/img/structure/B14060006.png)
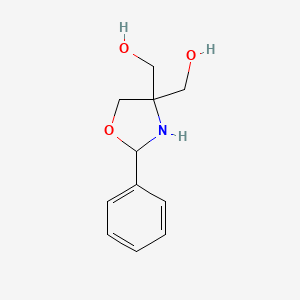
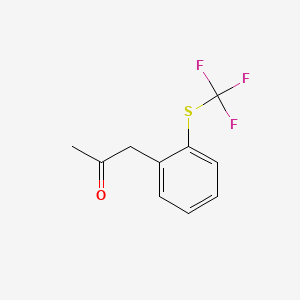
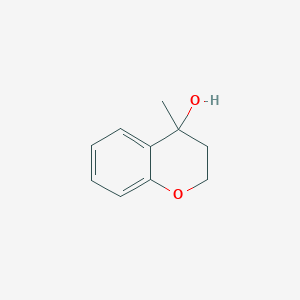
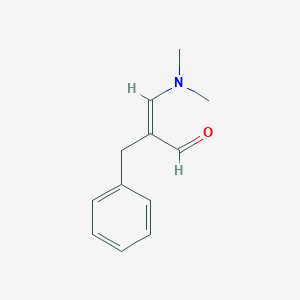
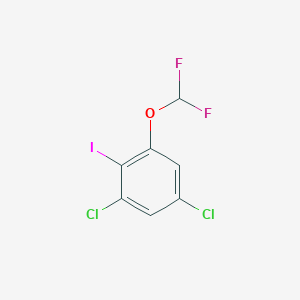
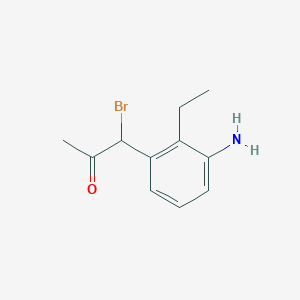
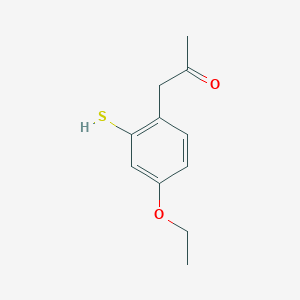
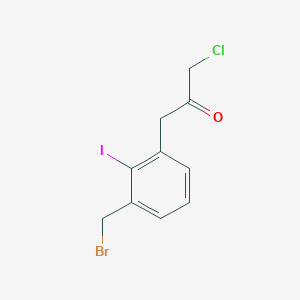
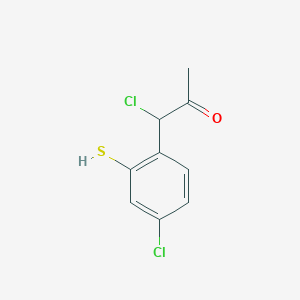
![(R)-1-(1-(Benzo[D][1,3]dioxol-5-YL)ethyl)piperazine 2hcl](/img/structure/B14060050.png)
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14060056.png)
